N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of a pyrazole ring and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of the Pyrazole Ring
- Reactants: Cyclopropyl ketone, hydrazine hydrate, and methyl iodide.
- Conditions: Reflux in ethanol for several hours.
- Product: 5-cyclopropyl-1-methyl-1H-pyrazole.
-
Step 2: Formation of the Benzodioxine Moiety
- Reactants: Catechol and chloroacetic acid.
- Conditions: Reflux in acetic acid.
- Product: 2,3-dihydrobenzo[b][1,4]dioxine.
-
Step 3: Coupling Reaction
- Reactants: 5-cyclopropyl-1-methyl-1H-pyrazole and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
- Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
- Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-1-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the benzodioxine moiety.
2,3-dihydrobenzo[b][1,4]dioxine: Contains the benzodioxine moiety but lacks the pyrazole ring.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-benzo[b][1,4]dioxine-2-carboxamide: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-20-13(11-6-7-11)8-12(19-20)9-18-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRNECOFQLYMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.